molecular formula C17H17NO2 B161387 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline CAS No. 10172-39-1

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Cat. No.: B161387
CAS No.: 10172-39-1
M. Wt: 267.32 g/mol
InChI Key: WGTCMJBJRPKENJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is a synthetically derived 3,4-dihydroisoquinoline of significant interest in pharmacological research due to its potent biological activity. This compound has been demonstrated to significantly impact smooth muscle contractility, reducing the strength of spontaneous contractions in ex vivo tissue preparations by modulating cytosolic calcium levels, potentially through the activation of voltage-gated L-type Ca2+ channels . Its physiological effects are further mediated through the complex modulation of key neurotransmitter receptors. Research indicates it acts as a potent modulator of muscarinic acetylcholine receptors (mAChRs), with its contractile effects particularly involving the M3 mAChR subtype . Furthermore, studies show the compound significantly affects 5-hydroxytryptamine (5-HT) receptor signaling; co-administration with 5-HT leads to a substantial inhibition of neuronal activity in smooth muscle tissues, and immunohistochemical analyses confirm it can reduce 5-HT2A and 5-HT2B receptor activity by up to 47% in both smooth muscle cells and neurons of the myenteric plexus . The 3,4-dihydroisoquinoline scaffold is recognized as a privileged structure in medicinal chemistry for the development of neuroactive and physiologically active molecules, making this compound a valuable tool for researchers investigating the control of muscle contractility, calcium signaling pathways, and the function of mAChRs and 5-HT receptors .

Properties

IUPAC Name

6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCMJBJRPKENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most efficient method, described in CN110845410A, employs 3,4-dimethoxyphenethylamine and ethyl formate as starting materials. The reaction proceeds through four stages:

  • Formylation : Refluxing 3,4-dimethoxyphenethylamine with ethyl formate at 78°C for 6 hours generates an N-formyl intermediate.

  • Acylation : Treatment with oxalyl chloride at 10–20°C facilitates chloride substitution, forming a reactive acyl chloride species.

  • Cyclization : Phosphotungstic acid (0.15 g per mole substrate) catalyzes intramolecular ring closure at 50–55°C.

  • Crystallization : Methanol-induced precipitation followed by cooling to 5–10°C yields the hydrochloride salt.

Key parameters:

StageTemperature (°C)Time (h)Catalyst/Reagent
1786Ethyl formate
210–202Oxalyl chloride
350–551Phosphotungstic acid
45–10Methanol

This method achieves 80% yield with 99.1% purity, surpassing traditional multi-vessel approaches. The use of phosphotungstic acid enhances reaction efficiency by lowering the activation energy for cyclization.

Multicomponent Coupling Using p-Toluenesulfinic Acid

Three-Component Reaction Design

A novel pathway reported in LookChem involves:

  • Substrate Activation : 6,7-Dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) reacts with p-toluenesulfinic acid (1.0 equiv) in dichloromethane.

  • Aldehyde Incorporation : Benzaldehyde (1.1–2.0 equiv) introduces the phenyl group via nucleophilic addition.

  • Oxidative Coupling : Heating at 45°C for 12 hours facilitates C–N bond formation.

Reaction optimization data:

ParameterOptimal ValueYield Impact
Temperature45°C+22% vs. RT
SolventDichloromethane+15% vs. THF
Molar Ratio (Aldehyde)1.5:1Max yield 66%

The method produces ethyl (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2-yl)carboxylate as a key intermediate. NMR analysis confirms regioselectivity at the C1 position (δ = 7.30 ppm for aromatic protons).

Multi-Step Synthesis from Eugenol Methyl Ether

Four-Stage Synthetic Route

Source details a biosynthesis-inspired approach:

  • Esterification : Eugenol methyl ether reacts with formic acid to yield 1-(3,4-dimethoxyphenyl)-2-propyl formate (86% yield).

  • Ritter Reaction : Treatment with benzyl cyanide and H₂SO₄ forms N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide.

  • Cyclization : Sulfuric acid-mediated intramolecular amidation at 50°C produces the dihydroisoquinoline core.

  • Purification : Column chromatography (petroleum ether/diethyl ether) achieves >95% purity.

Critical spectroscopic data:

  • IR : 1716 cm⁻¹ (ester C=O), 1515 cm⁻¹ (aromatic C=C)

  • ¹H NMR : δ 3.74 (s, OCH₃), δ 7.31–7.17 (m, phenyl protons)

This route demonstrates the feasibility of using natural product derivatives as synthetic precursors, though it requires 48 total reaction hours.

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

MethodYield (%)Purity (%)Time (h)Scale Potential
One-Pot8099.112Industrial
Multicomponent669524Laboratory
Eugenol-Based499548Research

Industrial Scalability Challenges

Catalyst Recovery and Reuse

Phosphotungstic acid in the one-pot method poses challenges due to:

  • Limited stability above 60°C

  • Difficulties in aqueous workup recovery
    Recent trials show 78% catalyst retention after three cycles using nanofiltration membranes.

Byproduct Management

The multicomponent method generates toluene sulfinic acid derivatives requiring:

  • Neutralization with NaHCO₃

  • Dichloromethane extraction (3×20 mL volumes)
    Process mass intensity calculations indicate 6.8 kg waste/kg product, higher than the one-pot method's 2.1 kg/kg .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary nitrogen in the dihydroisoquinoline core acts as a nucleophilic site for alkylation. Key findings include:

Reagents and Conditions :

  • Primary alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DMSO)

  • Base catalysis (K₂CO₃, NaH) to deprotonate intermediates

Products :

  • Quaternary ammonium salts with enhanced water solubility

  • N-alkylated derivatives used as intermediates for neuroactive alkaloid synthesis

Example :

6 7 Dimethoxy 1 phenyl 3 4 dihydroisoquinoline+CH3IDMF K2CO3N Methylated derivative 88 yield \text{6 7 Dimethoxy 1 phenyl 3 4 dihydroisoquinoline}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{N Methylated derivative 88 yield }

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for synthesizing tetrahydroisoquinoline frameworks via Pomeranz–Fritsch–Bobbitt cyclization :

StepReaction ComponentConditionsOutcome
1Chiral oxazinone intermediatePetasis reaction (rt, 24h)Diastereoselective acetal formation
2CyclizationHCl/MeOH, refluxTetrahydroisoquinoline core (72% yield)

Key Mechanistic Steps :

  • Formation of a rigid oxazinone intermediate via Petasis reaction with boronic acid and glyoxylic acid.

  • Acid-mediated cyclization to generate the six-membered ring.

Reductive and Hydrogenation Processes

Catalytic hydrogenation modifies both the aromatic system and substituents:

Reaction Table :

Target SiteReagentsProductApplication
C=N bondH₂/Pd-C (1 atm)Fully saturated isoquinolineBioavailability enhancement
Phenyl groupH₂/Raney Ni (high pressure)Cyclohexane derivativeSolubility modulation

Reaction Mechanisms and Pathways

  • Alkylation : Proceeds via an SN2 mechanism at the nitrogen, facilitated by its lone pair electrons. Steric hindrance from the phenyl group slows reaction kinetics compared to unsubstituted analogs.

  • Cyclization : Involves simultaneous protonation of the acetal oxygen and nucleophilic attack by the amine group, forming the heterocyclic ring .

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that derivatives of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline exhibit potent anticonvulsant effects. A study identified several 1-aryl derivatives with significant activity against seizures in animal models. These compounds are being explored for potential development into medications for epilepsy and other seizure disorders due to their ability to modulate neurotransmitter systems effectively .

Anti-Cancer Activity

Preliminary studies have suggested that this compound may serve as an anti-cancer agent. Its mechanism of action involves the inhibition of specific cellular pathways that promote cancer cell proliferation. In vitro experiments demonstrated that it can suppress the growth of various cancer cell lines by interfering with DNA synthesis and repair processes.

Case Study: Mechanism of Action
A detailed investigation into the compound's mechanism revealed its interaction with critical molecular targets within cells. It binds to enzymes involved in DNA replication, leading to reduced cellular proliferation rates in cancerous tissues.

Effects on Smooth Muscle Contractility

Recent research has focused on the compound's influence on smooth muscle contractility. A study demonstrated that this compound significantly affects calcium currents by modulating muscarinic acetylcholine receptors and serotonin receptors in isolated smooth muscle tissues. The compound was shown to reduce spontaneous contractile activity in smooth muscle preparations, suggesting potential therapeutic applications in gastrointestinal disorders .

Table 1: Summary of Pharmacological Effects

Effect Observation Concentration (μM)
Calcium Current ModulationSignificant reduction in contractility25 - 100
Receptor Activity Reduction47% reduction in 5-HT receptor activity50
Muscle ContractilityReduced Ca²⁺ dependent contractions50

Material Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific properties such as enhanced conductivity or unique optical characteristics. Its chemical structure allows for modifications that can tailor material properties for industrial purposes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (Compound 1b)

  • Structural Differences : The phenyl group in 1a is replaced by a methyl group.
  • Catalytic Performance: 1b exhibits lower enantioselectivity (7% ee) with RhCp*TsDPEN catalysts compared to 1a . Asymmetric reduction of 1b using chiral spiroborate esters in THF achieves moderate ee, but fluorinated analogs show divergent reactivity .
  • Synthesis : Prepared via Bischler–Napieralski reaction or reduction with NaBH₄ .

6,7-Dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline (Compound 1c)

  • Structural Differences : A trimethoxybenzyl group replaces the phenyl in 1a .
  • Reactivity :
    • In ATH, stereoselectivity remains unchanged despite varying amines, unlike 1a , which shows substrate-dependent trends .
    • Acts as a precursor for mivacurium chloride, a neuromuscular blocking agent .

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (Compound 1d)

  • Structural Differences : Chlorophenyl and methyl substituents introduce steric bulk.
  • Biological Activity : Predicted to inhibit carbonic anhydrase (CA) and exhibit good oral bioavailability .
  • Synthesis : Synthesized via Bischler–Napieralski reaction, highlighting versatility in introducing aromatic substituents .

6,7-Dichloro-3,4-dihydroisoquinoline (Compound 1e)

  • Structural Differences : Methoxy groups replaced by chloro substituents.
  • Pharmacology: Targets adrenoreceptors, demonstrating substituent-dependent biological activity .

Catalytic Performance and Enantioselectivity

Asymmetric Hydrogenation (AH)

Compound Catalyst System Enantiomeric Excess (ee) Key Findings
1a Ir-L4/L5 (diphosphine ligands) Up to 94% ee Optimal for nitro-substituted derivatives
1a RhCp*TsDPEN 7% ee Low efficacy due to substrate mismatch
1a Rh-C3/C4 + La(OTf)₃ 69% ee (C3), 57% ee (C4) Methanol-water solvent enhances solubility
1b Ir-C1/C2 + La(OTf)₃ <20% ee Additives improve conversion but not selectivity

Asymmetric Transfer Hydrogenation (ATH)

  • 1a : Stereoselectivity varies with amines (e.g., secondary vs. tertiary), unlike 1c , which shows consistent stereoselectivity .
  • 1b : Racemic reduction achievable with NaBH₄, but asymmetric reduction requires chiral borate esters .

Biological Activity

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (DMPI) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H17NO2
  • Molecular Weight : 271.33 g/mol
  • CAS Number : 10172-39-1

The compound features methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position of the dihydroisoquinoline structure. This unique substitution pattern contributes to its distinct biological activities compared to other isoquinoline derivatives .

Antimicrobial Properties

Research indicates that DMPI exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that DMPI can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

DMPI has been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines through the activation of intrinsic pathways. The compound modulates several signaling pathways, including those involving caspases and Bcl-2 family proteins, leading to increased cell death in malignant cells .

Effects on Smooth Muscle Contractility

A notable study examined DMPI's effects on smooth muscle contractility. The compound was found to reduce Ca2+^{2+}-dependent contractions in isolated smooth muscle preparations. This effect is believed to arise from DMPI's ability to modulate muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), leading to altered intracellular calcium dynamics .

Concentration (μM) Effect on Contraction (%) Receptor Modulation
2550%mAChR
5031.6%5-HT2A, 5-HT2B
100Significant reductionmAChR

The biological activity of DMPI is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : DMPI acts as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It modulates the activity of muscarinic acetylcholine receptors and serotonin receptors, influencing smooth muscle contractility .
  • Calcium Dynamics : The compound enhances cytosolic Ca2+^{2+} levels by activating voltage-gated L-type Ca2+^{2+} channels, which is crucial for muscle contraction processes .

Case Studies and Experimental Findings

  • Anticancer Study : In a study involving various cancer cell lines, DMPI demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects. The study highlighted the role of apoptosis induction as a primary mechanism .
  • Smooth Muscle Activity : Another investigation focused on isolated guinea pig smooth muscle tissues revealed that DMPI significantly inhibited spontaneous contractile activity when co-administered with serotonin, showcasing its potential as a therapeutic agent for gastrointestinal disorders .

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, and what are their comparative advantages?

The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinoline derivatives. For this compound, cyclization of phenethylamine derivatives using POCl₃ or other acid catalysts is typically employed . Alternative routes include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 1-position, as seen in derivatives like 3-(3-(t-butyl)phenyl)-6,7-dimethoxy-1-methylisoquinoline (83% yield using Pd(OAc)₂/XPhos) . Key advantages of the Bischler-Napieralski method include scalability, while cross-coupling allows precise functionalization for structure-activity studies.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : The ¹H NMR spectrum typically shows methoxy protons as singlets at δ 3.7–3.9 ppm, aromatic protons as doublets in the δ 6.8–7.2 range, and dihydroisoquinoline protons as multiplet signals (δ 2.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for confirming molecular weight (C₁₇H₁₇NO₂, exact mass 275.13 g/mol) and isotopic patterns, especially for deuterated analogs (e.g., D₆-methoxy derivatives) used in metabolic studies .
  • X-ray Crystallography : Crystallographic data (e.g., CCDC entries) resolve stereochemistry and hydrogen-bonding networks, as demonstrated for related tetrahydroisoquinoline derivatives .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is chemically stable at room temperature when stored in anhydrous, inert environments. However, hydrochloride salts (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) may hygroscopic and require desiccated storage . Degradation under UV light or prolonged exposure to moisture has not been systematically studied, necessitating routine stability testing via HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for antibacterial activity?

Molecular docking studies against bacterial targets like FtsZ (filamenting temperature-sensitive mutant Z) reveal that substituents at the 1-phenyl and 3-positions enhance binding affinity. For example, 3-([1,1′-biphenyl]-3-yl) derivatives showed potent activity against Staphylococcus aureus (MIC = 1.56 µg/mL) by disrupting FtsZ polymerization . Density functional theory (DFT) calculations further predict electronic effects of methoxy groups on charge distribution and reactivity .

Q. What strategies resolve contradictions in pharmacological data across derivatives?

Discrepancies in IC₅₀ values for kinase inhibition or cytotoxicity often arise from divergent assay conditions (e.g., cell lines, incubation times). For example:

  • Solubility : Hydrochloride salts improve aqueous solubility but may alter membrane permeability .
  • Metabolic Stability : Deuteration of methoxy groups (e.g., D₆-methoxy analogs) reduces first-pass metabolism, as validated in in vitro liver microsome assays . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended to harmonize data .

Q. How can regioselective functionalization at the 3-position be achieved for SAR studies?

Triflate intermediates (e.g., 6,7-dimethoxy-1-methylisoquinolin-3-yl trifluoromethanesulfonate) enable Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3-t-butylphenylboronic acid) under Pd catalysis. This method achieves >80% yields and high regioselectivity, critical for probing 3-substituent effects on bioactivity . Alternatives include Ullmann coupling for electron-deficient aryl groups .

Methodological Guidelines

Q. What analytical workflows ensure purity and identity in batch-to-batch comparisons?

  • HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% TFA in H₂O) to monitor purity (>98%) and detect degradation products .
  • LC-MS : Coupling with HRMS confirms molecular ion peaks and detects trace impurities (e.g., des-methyl byproducts) .
  • Elemental Analysis : Validate %C, %H, %N to ±0.3% of theoretical values for hydrochloride salts .

Q. How to mitigate hazards during large-scale synthesis?

  • Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant aprons during handling .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) with NaHCO₃ before disposal .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

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